ethyl 5-formyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate
Description
Ethyl 5-formyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate (CAS: 462095-37-0) is an imidazole derivative with the molecular formula C₇H₈N₂O₄ and a molecular weight of 184.15 g/mol . The compound features a fused imidazole ring system containing a formyl (-CHO) group at position 5, an oxo (-C=O) group at position 2, and an ethyl ester (-COOEt) at position 4 (Figure 1). It requires storage under an inert atmosphere at 2–8°C, indicating sensitivity to moisture and oxidation .
The compound is used as a synthetic intermediate, particularly in pharmaceutical and agrochemical research, owing to its reactive formyl and ester groups.
Properties
IUPAC Name |
ethyl 5-formyl-2-oxo-1,3-dihydroimidazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c1-2-13-6(11)5-4(3-10)8-7(12)9-5/h3H,2H2,1H3,(H2,8,9,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHAVQHYGSCQPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)N1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60586158 | |
| Record name | Ethyl 5-formyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60586158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
462095-37-0 | |
| Record name | Ethyl 5-formyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60586158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-formyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate typically involves the condensation of ethyl glyoxylate with urea under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the imidazole ring. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-formyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid under basic conditions, or it can be converted to other esters through transesterification reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in water for hydrolysis; methanol and an acid catalyst for transesterification.
Major Products Formed:
Oxidation: Ethyl 5-carboxy-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate.
Reduction: Ethyl 5-hydroxymethyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate.
Substitution: Ethyl 5-formyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid.
Scientific Research Applications
Ethyl 5-formyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds
Biology: Imidazole derivatives, including this compound, are studied for their potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.
Industry: It is used in the development of new materials with specific properties, such as corrosion inhibitors and catalysts.
Mechanism of Action
The mechanism of action of ethyl 5-formyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The imidazole ring can also coordinate with metal ions, affecting metalloproteins’ function. These interactions can disrupt cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional attributes of ethyl 5-formyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate are compared below with key analogs.
Functional Group Variations
Ethyl 5-amino-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylate
- Molecular Formula : C₇H₈N₃O₂S
- Key Features: Replaces the formyl (-CHO) with an amino (-NH₂) group and the oxo (-C=O) with a thioxo (-C=S) group.
- Reactivity: The thioxo group enhances nucleophilic reactivity, while the amino group enables participation in condensation reactions.
- Applications: Potential in metal coordination chemistry due to sulfur’s chelating properties .
Ethyl 2-oxo-5-phenyl-2,3-dihydro-1H-imidazole-4-carboxylate (CAS: 92809-78-4)
- Molecular Formula : C₁₂H₁₂N₂O₃
- Key Features : Substitutes the formyl group with a phenyl ring at position 3.
- Physical Properties: Higher molecular weight (232.24 g/mol) and likely improved stability due to aromatic substitution. No specialized storage requirements reported .
- Applications : The phenyl group may enhance lipophilicity, making it suitable for drug delivery systems .
Substituent and Backbone Modifications
Ethyl 5-benzoyl-2-(dicyanomethylene)-1-((2-(trimethylsilyl)ethoxy)methyl)-2,3-dihydro-1H-imidazole-4-carboxylate
- Molecular Formula : C₁₉H₂₃N₄O₃SSi
- Key Features: Incorporates a benzoyl (-COPh) group, dicyanomethylene (-C(CN)₂), and a protective trimethylsilyl group.
- Reactivity : The electron-withdrawing cyan groups and protective silyl ether enhance stability during synthetic steps.
- Physical Properties : Melting point 95.5–98.2°C, lower than the target compound’s analogs due to steric hindrance .
Ethyl 5-amino-4-fluoro-1-methyl-1H-imidazole-2-carboxylate
Comparative Data Table
Biological Activity
Ethyl 5-formyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate (CAS No. 462095-37-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 172.15 g/mol. The structure features an imidazole ring, which is known for its biological relevance.
Antimicrobial Activity
Research indicates that compounds containing imidazole moieties exhibit notable antimicrobial properties. This compound has been evaluated for its antibacterial and antifungal activities.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 0.0195 mg/mL | |
| Staphylococcus aureus | 0.0048 mg/mL | |
| Candida albicans | 0.039 mg/mL |
The compound demonstrated effective inhibition against various Gram-positive and Gram-negative bacteria as well as fungal strains, suggesting its utility in developing new antimicrobial agents.
Anticonvulsant Potential
In a study focusing on the anticonvulsant properties of related compounds, ethyl derivatives of imidazole were shown to exhibit significant anticonvulsant activity. While specific data on this compound was limited, the structural similarities suggest potential efficacy in seizure management .
The biological activity of this compound may be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Compounds with imidazole structures often act as enzyme inhibitors, affecting metabolic pathways in pathogens.
- Receptor Modulation : The compound may interact with neurotransmitter receptors, contributing to its potential anticonvulsant effects.
Case Studies
Several studies have investigated the biological effects of similar compounds:
- Study on Antimicrobial Efficacy : A recent study assessed the antimicrobial efficacy of imidazole derivatives against multi-drug resistant strains. Results indicated that modifications in the imidazole ring could enhance activity against specific pathogens .
- Anticonvulsant Activity Investigation : Research into structurally related compounds revealed promising results in animal models for seizure reduction, suggesting that ethyl 5-formyl derivatives could be explored for similar therapeutic applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
